3-Isothiocyanatobenzenesulfonamide
Description
3-Isothiocyanatobenzenesulfonamide is a sulfonamide derivative featuring an isothiocyanate (-NCS) group at the meta position of the benzene ring. This compound is primarily utilized in medicinal chemistry as a reactive intermediate for synthesizing thiourea-linked hybrids, particularly in dual-targeting drug design. For instance, it reacts with amine-bearing scaffolds via nucleophilic addition to form thiourea bonds, enabling the creation of bifunctional inhibitors targeting enzymes like carbonic anhydrase and telomerase . Its synthesis involves reacting 3-aminobenzenesulfonamide with thiophosgene or analogous reagents, followed by purification via silica gel chromatography .
Properties
CAS No. |
23165-62-0 |
|---|---|
Molecular Formula |
C7H6N2O2S2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
3-isothiocyanatobenzenesulfonamide |
InChI |
InChI=1S/C7H6N2O2S2/c8-13(10,11)7-3-1-2-6(4-7)9-5-12/h1-4H,(H2,8,10,11) |
InChI Key |
JJIXUSXIWOGNOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)N=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Differences Between 3- and 4-Isothiocyanatobenzenesulfonamide
*Yield data based on CuAAC reaction protocols.
Substituted Benzenesulfonamides
Compounds such as SC-558 and its analogs (1a–f) share the benzenesulfonamide core but lack the isothiocyanate moiety. Key distinctions include:
- Functional Groups : SC-558 contains a dihydroquinazolinyl-ethenyl group instead of -NCS, enabling cyclooxygenase-2 (COX-2) inhibition. Analogs 1a–f feature substituents like Br, Cl, or esters at the para position (Fig. 1, ).
- Applications : Unlike 3-isothiocyanatobenzenesulfonamide (used in enzyme dual-targeting), SC-558 analogs are COX-2-selective inhibitors with anti-inflammatory applications .
- Solubility : The polar -NCS group in 3-isothiocyanatobenzenesulfonamide enhances aqueous solubility (logP ≈ 1.2) compared to hydrophobic SC-558 analogs (logP ≈ 3.5–4.0) .
Precursor: 3-Aminobenzenesulfonyl Chloride
3-Aminobenzenesulfonyl chloride serves as a precursor for synthesizing sulfonamide derivatives. Unlike 3-isothiocyanatobenzenesulfonamide:
- Reactivity : The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling rapid nucleophilic substitution reactions (e.g., with amines). In contrast, the -NCS group requires controlled conditions for thiourea formation .
- Stability: 3-Aminobenzenesulfonyl chloride is moisture-sensitive and requires anhydrous storage, whereas 3-isothiocyanatobenzenesulfonamide is stable under ambient conditions .
Research Implications and Limitations
Most data derive from synthetic protocols (–2) or structural analyses (–4).
Key Unanswered Questions :
- How does the meta-NCS group influence off-target interactions compared to para-substituted analogs?
- Can 3-isothiocyanatobenzenesulfonamide hybrids overcome drug resistance in cancer models?
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